![molecular formula C2H5NO2 B1601395 2-aminoacetic acid CAS No. 52-64-2](/img/structure/B1601395.png)
2-aminoacetic acid
Overview
Description
Glycine is a nonessential amino acid and is also known as 2-Aminoacetic acid . It is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is chemically neutral and metabolically inert .
Synthesis Analysis
Based on a study by Wei Zeng et al., the synthesis of gem-diamino acid esters from 2-iminoacetic acid esters and amides, with various N- and C-substituents, was reported . A reasonable reaction mechanism was found for the formation of 2-amido-2-aminoacetic acid from formamide and 2-iminoacetic acid .Molecular Structure Analysis
Glycine is the simplest and smallest of amino acids . In the gas phase, it is a molecule with the chemical formula NH2‐CH2‐COOH . In solution or in the solid, glycine exists as the zwitterion .Chemical Reactions Analysis
Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties . It is also required to synthesize collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .Physical And Chemical Properties Analysis
Glycine is a white solid with a molar mass of 75.067 g·mol−1 . It has a melting point of 233 °C (451 °F; 506 K) (decomposition) . It is soluble in water, soluble in pyridine, sparingly soluble in ethanol, and insoluble in ether .Mechanism of Action
Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . Substrate binding causes a conformational change in the receptors, exposing the glycine-binding site to the cytosol, with subsequent release of sodium, chloride, and glycine .
Future Directions
The functionalization of nanoparticles with aminoacetic acid has been studied for its effect on the structure, curing kinetics, physicochemical, and mechanical properties of epoxy nanocomposites . This research could provide new insights into the potential applications of aminoacetic acid in the field of materials science .
properties
IUPAC Name |
2-aminoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-NJFSPNSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH2](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514664 | |
Record name | (2-~14~C)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.059 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52-64-2 | |
Record name | (2-~14~C)Glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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